molecular formula C10H11FN2OS B3375466 N-(4-fluorophenyl)-1,3-thiazolidine-4-carboxamide CAS No. 1103651-62-2

N-(4-fluorophenyl)-1,3-thiazolidine-4-carboxamide

Cat. No. B3375466
CAS RN: 1103651-62-2
M. Wt: 226.27 g/mol
InChI Key: VZNAJLPSIVNYNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(4-fluorophenyl)-1,3-thiazolidine-4-carboxamide” is a complex organic compound. It likely contains a fluorophenyl group (a phenyl ring with a fluorine atom attached), a thiazolidine ring (a five-membered ring containing nitrogen and sulfur), and a carboxamide group (a carbonyl group attached to an amine) .


Synthesis Analysis

The synthesis of similar compounds often involves multi-step reactions. For instance, the synthesis of polyfluorinated 4-thiazolidinones was achieved from a one-pot three-component reaction of fluorinated aniline, mono- and dialdehyde, and thioglycolic acid followed by fluorination with trifluoroacetamide and 4-fluorobenzaldehyde .


Molecular Structure Analysis

The molecular structure of similar compounds often involves complex arrangements of atoms and bonds. For instance, a compound with a similar fluorophenyl group was found to have a planar ring system, but the whole molecule was not planar .


Chemical Reactions Analysis

The chemical reactions involving similar compounds can be complex and varied. For instance, a simple route for the synthesis of new polyfluorinated 4-thiazolidinones was achieved from a one-pot three-component reaction of fluorinated aniline, mono- and dialdehyde, and thioglycolic acid followed by fluorination with trifluoroacetamide and 4-fluorobenzaldehyde .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be complex and varied. For instance, fluorine imparts unique physical and chemical properties to compounds that contain it due to its high electronegativity and specific properties .

Scientific Research Applications

N-(4-fluorophenyl)-1,3-thiazolidine-4-carboxamide has been used in a variety of scientific research applications, including the synthesis of biologically active compounds, the study of the mechanism of action of drugs, and the study of the structure and function of proteins. This compound has also been used in the synthesis of compounds that can be used as inhibitors of enzymes, such as cytochrome P450. Additionally, this compound has been used in the synthesis of compounds that can be used as inhibitors of the enzyme topoisomerase.

Advantages and Limitations for Lab Experiments

N-(4-fluorophenyl)-1,3-thiazolidine-4-carboxamide has several advantages and limitations for lab experiments. One advantage of this compound is that it is relatively easy to synthesize. Additionally, this compound is relatively stable and can be stored for extended periods of time without degradation. One limitation of this compound is that it can be difficult to purify, and it can be difficult to obtain high yields of the desired product.

Future Directions

N-(4-fluorophenyl)-1,3-thiazolidine-4-carboxamide has potential for a variety of future applications in scientific research. One potential future application of this compound is the development of new drugs that target specific enzymes or proteins. Additionally, this compound could be used to develop new compounds that can be used as inhibitors of enzymes, such as cytochrome P450 and topoisomerase. This compound could also be used to study the structure and function of proteins, and to develop new compounds that can be used as hormones or other biologically active compounds. Finally, this compound could be used to study the mechanism of action of drugs, and to develop new compounds that can be used as drug targets.

Safety and Hazards

Safety data sheets for similar compounds suggest that they can cause serious eye damage and may be harmful to aquatic life . It’s also advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

properties

IUPAC Name

N-(4-fluorophenyl)-1,3-thiazolidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN2OS/c11-7-1-3-8(4-2-7)13-10(14)9-5-15-6-12-9/h1-4,9,12H,5-6H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZNAJLPSIVNYNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NCS1)C(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-fluorophenyl)-1,3-thiazolidine-4-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(4-fluorophenyl)-1,3-thiazolidine-4-carboxamide
Reactant of Route 3
N-(4-fluorophenyl)-1,3-thiazolidine-4-carboxamide
Reactant of Route 4
Reactant of Route 4
N-(4-fluorophenyl)-1,3-thiazolidine-4-carboxamide
Reactant of Route 5
N-(4-fluorophenyl)-1,3-thiazolidine-4-carboxamide
Reactant of Route 6
N-(4-fluorophenyl)-1,3-thiazolidine-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.